molecular formula C18H20N2O3 B3916454 (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE

Cat. No.: B3916454
M. Wt: 312.4 g/mol
InChI Key: MACFUKCDJBOFMG-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes both amino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE typically involves the reaction of 4-methoxyphenylamine with a suitable aldehyde or ketone to form a Schiff base, followed by reduction to yield the desired compound. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE is unique due to its specific combination of amino and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-10-7-15(8-11-16)13-17(19)20-23-18(21)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACFUKCDJBOFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)CCC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE
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(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE
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(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE
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(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE
Reactant of Route 5
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE
Reactant of Route 6
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE

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